molecular formula C6H6O8 B14143002 Ethane-1,1,2,2-tetracarboxylic Acid CAS No. 4378-76-1

Ethane-1,1,2,2-tetracarboxylic Acid

Cat. No.: B14143002
CAS No.: 4378-76-1
M. Wt: 206.11 g/mol
InChI Key: XWENCHGJOCJZQO-UHFFFAOYSA-N
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Description

Ethane-1,1,2,2-tetracarboxylic Acid is a useful research compound. Its molecular formula is C6H6O8 and its molecular weight is 206.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4378-76-1

Molecular Formula

C6H6O8

Molecular Weight

206.11 g/mol

IUPAC Name

ethane-1,1,2,2-tetracarboxylic acid

InChI

InChI=1S/C6H6O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)

InChI Key

XWENCHGJOCJZQO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Historical Development of Aliphatic Polycarboxylic Acids in Chemical Synthesis

The study of aliphatic polycarboxylic acids is deeply rooted in the history of organic chemistry. Early investigations in the 19th and 20th centuries focused on the synthesis and properties of naturally occurring di- and tricarboxylic acids, which played a crucial role in the development of fundamental concepts such as isomerism and reaction mechanisms. The malonic ester synthesis, a classic method for preparing carboxylic acids, has been a cornerstone in this field, allowing for the elongation of carbon chains and the introduction of multiple carboxyl groups. masterorganicchemistry.comstudysmarter.co.ukwikipedia.org This foundational work paved the way for the synthesis of more complex polycarboxylic acids, including tetracarboxylic acids.

The development of methods to synthesize these highly functionalized molecules has been driven by their potential as building blocks in organic synthesis and polymer chemistry. The ability of polycarboxylic acids to form esters, amides, and anhydrides, as well as to coordinate with metal ions, makes them versatile precursors for a variety of materials. researchgate.netmdpi.com Research into polycarboxylic acids has led to advancements in areas such as the development of cross-linking agents for polymers and the synthesis of coordination polymers with unique structural and magnetic properties. researchgate.netmdpi.com

Structural Framework and Nomenclature of Ethane 1,1,2,2 Tetracarboxylic Acid

The systematic IUPAC name for this compound is Ethane-1,1,2,2-tetracarboxylic acid. This name precisely describes its molecular structure: a two-carbon "ethane" backbone where each carbon atom is bonded to two "carboxylic acid" groups (-COOH). The locants "1,1,2,2" indicate that two carboxyl groups are attached to the first carbon atom and two are attached to the second.

The molecule possesses a high degree of functionalization on a simple aliphatic chain. The four acidic protons of the carboxyl groups can be donated, allowing the molecule to form a variety of salts and esters. The free rotation around the central carbon-carbon single bond influences the conformational possibilities of the molecule.

Interactive Data Table: Properties of this compound and Its Derivatives

PropertyThis compoundTetraethyl Ethane-1,1,2,2-tetracarboxylateTetramethyl Ethane-1,1,2,2-tetracarboxylate
CAS Number 4378-76-1632-56-45464-22-2
Molecular Formula C6H6O8C14H22O8C10H14O8
Molecular Weight 206.11 g/mol 318.32 g/mol 262.21 g/mol
Physical State Solid (predicted)Data not availableColorless to pale yellow liquid or solid biosynth.com
Solubility Data not availableSoluble in organic solvents, limited solubility in waterSoluble in organic solvents, limited solubility in water biosynth.com

Current Research Landscape and Significance of Ethane 1,1,2,2 Tetracarboxylic Acid Derivatives

Synthesis of this compound

The generation of this compound is primarily achieved through the hydrolysis of its esterified forms. While direct synthesis routes are less common, emerging strategies in organic synthesis present potential future pathways.

Hydrolytic Pathways from Ester Precursors

The most established method for preparing this compound involves the hydrolysis of its ester precursors, such as Tetraethyl Ethane-1,1,2,2-tetracarboxylate. This transformation can be achieved through either acid- or base-catalyzed conditions.

Acid-Catalyzed Hydrolysis: This process is the reverse of the Fischer esterification reaction. When the tetraester is heated under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid, it reacts with the excess water to form this compound and ethanol (B145695). libretexts.orgchemguide.co.uk The reaction is an equilibrium process. libretexts.orgchemistrysteps.com To drive the reaction toward the formation of the carboxylic acid, a large excess of water is typically employed. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ethanol molecule result in the formation of the carboxylic acid and regeneration of the acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Utilizing a base, such as sodium hydroxide (B78521), provides an irreversible pathway to the carboxylic acid. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition-elimination reaction releases an alkoxide ion (in this case, ethoxide) and forms the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide or alkoxide ion to form the corresponding carboxylate salt. chemistrysteps.comyoutube.com This acid-base reaction is essentially irreversible and drives the entire process to completion. A final acidification step is then required to protonate the carboxylate salt and isolate the free this compound.

Emerging Synthetic Strategies

While specific, novel syntheses for this compound are not widely reported, general advancements in the synthesis of carboxylic acids suggest potential future methodologies.

Phase-Transfer Catalysis (PTC): This technique has proven effective for various organic transformations, including esterifications, and could be adapted for acid synthesis. mdpi.comdalalinstitute.com PTC utilizes a catalyst, often a quaternary ammonium (B1175870) salt, to transport a reactant from one immiscible phase (e.g., aqueous) to another (e.g., organic) where the reaction can proceed at a much faster rate. wikipedia.org This methodology offers mild reaction conditions and potentially high yields, making it an attractive, though currently unexplored, option for the direct synthesis of complex polycarboxylic acids. mdpi.comdalalinstitute.com

Ultrasonication: The use of ultrasound in chemical synthesis, known as sonochemistry, accelerates reactions through the physical phenomenon of acoustic cavitation. organic-chemistry.org This process can enhance mass transfer and increase reaction rates and yields. Ultrasound has been successfully applied to the synthesis of various carboxylic acid esters and could potentially be an efficient method for the synthesis of the parent acids themselves under milder conditions than traditional methods. derpharmachemica.comacs.org The application of ultrasonication to the direct synthesis of this compound represents an area ripe for investigation.

Esterification Protocols for this compound

The ester derivatives of this compound, particularly the tetraethyl ester, are important synthetic intermediates. Their preparation is well-documented through several methods.

Preparation of Tetraethyl Ethane-1,1,2,2-tetracarboxylate

Tetraethyl Ethane-1,1,2,2-tetracarboxylate can be synthesized via classical esterification or through electrochemical methods. One documented electrochemical approach involves the electrolysis of a solution containing tetraethyl ethenetetracarboxylate. mdpi.com In this process, a cathode compartment is charged with a solution of tetraethyl ethenetetracarboxylate and sodium iodide in dry acetonitrile. mdpi.com Upon completion of the electrolysis, the resulting product is isolated, providing a quantitative yield of Tetraethyl Ethane-1,1,2,2-tetracarboxylate. mdpi.com

Below is a data table summarizing the electrolytic synthesis.

Electrolytic Synthesis of Tetraethyl Ethane-1,1,2,2-tetracarboxylate

Parameter Value/Reagent
Starting Material Tetraethyl ethenetetracarboxylate
Electrolyte 0.3 M Sodium Iodide in dry Acetonitrile
Solvent Dry Acetonitrile
Duration 4.2 hours
Acid-Catalyzed Esterification Processes

The most common method for preparing esters from carboxylic acids is the Fischer-Speier esterification. researchgate.net This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgacs.org To synthesize Tetraethyl Ethane-1,1,2,2-tetracarboxylate, the parent acid is reacted with an excess of ethanol, using a catalyst such as concentrated sulfuric acid or tosic acid. organic-chemistry.org

The mechanism proceeds through several equilibrium steps:

Protonation: The acid catalyst protonates a carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. organic-chemistry.org

Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.orgacs.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the original hydroxyl groups, converting it into a good leaving group (water). organic-chemistry.org

Elimination: A molecule of water is eliminated, and a double bond is reformed, yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by another ethanol molecule or the conjugate base of the catalyst, to give the final ester product and regenerate the acid catalyst.

Optimization of Reaction Conditions for Tetraethyl Ester Synthesis

Because Fischer esterification is a reversible process, optimizing reaction conditions is crucial for maximizing the yield of Tetraethyl Ethane-1,1,2,2-tetracarboxylate. organic-chemistry.orgnih.gov

Key optimization strategies are summarized in the table below.

Optimization Strategies for Fischer Esterification

Strategy Description Rationale
Use of Excess Alcohol The reaction is performed using ethanol as both the reagent and the solvent, creating a large molar excess. According to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products, thereby increasing the ester yield. nih.gov
Water Removal The water produced during the reaction is continuously removed from the reaction mixture. Removing a product as it is formed shifts the equilibrium to the right, favoring the formation of more ester. acs.orgnih.gov This can be achieved using a Dean-Stark apparatus or by using a strong dehydrating agent as the acid catalyst (e.g., concentrated H₂SO₄). derpharmachemica.com
Temperature Control The reaction is typically heated to reflux to increase the reaction rate. Increasing the temperature accelerates the reaction, allowing equilibrium to be reached faster. However, the temperature must be carefully controlled to avoid side reactions. researchgate.net

| Catalyst Choice | While common catalysts include H₂SO₄ and HCl, more advanced catalysts like moisture-tolerant zirconium complexes can be used. | Advanced catalysts can offer higher efficiency and may not require stringent anhydrous conditions, simplifying the procedure. organic-chemistry.org |

Preparation of Tetramethyl Ethane-1,1,2,2-tetracarboxylate

Tetramethyl ethane-1,1,2,2-tetracarboxylate is the methyl ester derivative of this compound. molport.com Its synthesis can be approached through several methods, including the direct esterification of the tetra-acid, the alkylation of the corresponding carboxylate salts, or the transformation of related esters through transesterification. A common laboratory-scale synthesis involves the reductive coupling of a suitable precursor. For instance, a related compound, tetraethyl ethane-1,1,2,2-tetracarboxylate, can be synthesized via the electrolysis of tetraethyl ethenetetracarboxylate in the presence of sodium iodide in dry acetonitrile. prepchem.com This electrochemical method results in the quantitative yield of the desired saturated ester. prepchem.com A similar principle could be applied to produce the tetramethyl analog from tetramethyl ethenetetracarboxylate.

Transesterification is a widely used process for converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This method is particularly useful for preparing tetramethyl ethane-1,1,2,2-tetracarboxylate from other, more readily available, esters (e.g., tetraethyl esters). The reaction can be catalyzed by either acids or bases. researchgate.net

Under basic conditions, a strong base such as sodium methoxide (B1231860) is used to attack the carbonyl group of the starting ester. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com To drive the equilibrium towards the desired methyl ester, methanol (B129727) is typically used as the solvent in large excess. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by methanol. masterorganicchemistry.com This process is also an equilibrium, requiring a large excess of methanol to ensure a high yield of the target product. masterorganicchemistry.com

Table 1: General Conditions for Transesterification

Catalyst Type Reagents General Mechanism Key Considerations
Base-Catalyzed Sodium Methoxide, Methanol Nucleophilic addition of methoxide to the ester's carbonyl group, followed by elimination of the original alkoxide. masterorganicchemistry.com The reaction is typically faster than acid-catalyzed methods. researchgate.net Requires anhydrous conditions.
Acid-Catalyzed Mineral Acid (e.g., H₂SO₄), Methanol Protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. masterorganicchemistry.com Reversible reaction; requires a large excess of methanol as the solvent to drive the equilibrium. masterorganicchemistry.com

Various catalytic systems have been developed to facilitate esterification and transesterification reactions under mild conditions, which could be applicable to the synthesis of tetramethyl ethane-1,1,2,2-tetracarboxylate.

Organometallic catalysts are particularly effective. For example, dibutyltin (B87310) oxide is known to catalyze the transesterification of a wide range of esters with high functional group tolerance. researchgate.net Similarly, tetranuclear zinc clusters have been shown to be efficient catalysts for transesterification, allowing reactions to proceed in very good yields under mild conditions. organic-chemistry.org Another approach involves using simple inorganic salts; for instance, K₂HPO₄ has been demonstrated as an efficient and mild catalyst for producing methyl esters via transesterification. organic-chemistry.org These catalytic methods offer advantages over traditional acid or base catalysis by often requiring lower catalyst loadings and exhibiting greater tolerance for other functional groups within the substrate. researchgate.netorganic-chemistry.org

Table 2: Examples of Modern Catalysts for Transesterification

Catalyst Catalyst Type Typical Conditions Advantages
Dibutyltin Oxide Organometallic (Tin) Varies with substrate Broad functional group tolerance, including free hydroxy and amino groups. researchgate.net
Zinc Cluster [Zn₄(OCOCF₃)₆O] Organometallic (Zinc) Refluxing in the alcohol Mild conditions, high yields, solvent-free options available. organic-chemistry.org
Dipotassium Hydrogen Phosphate (K₂HPO₄) Inorganic Salt Varies with substrate Mild reaction conditions, tolerance of various functional groups. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs) Organocatalyst Room temperature Promotes acylation by enhancing the nucleophilicity of the alcohol. organic-chemistry.org

Derivatization beyond Simple Esters

The structure of this compound allows for a variety of chemical transformations to produce derivatives other than simple esters, such as anhydrides and substituted analogues.

The formation of an acid anhydride (B1165640) from a carboxylic acid typically involves dehydration. byjus.com In the case of dicarboxylic acids, intramolecular dehydration can lead to cyclic anhydrides. For a tetracarboxylic acid like this compound, the formation of a dianhydride is conceivable.

A close analog, ethylenetetracarboxylic acid, can be dehydrated at high temperatures to form ethylenetetracarboxylic dianhydride. wikipedia.org This product has a bicyclic structure where two maleic anhydride rings are fused. wikipedia.org The synthesis can be achieved through the pyrolysis of the tetra-acid. wikipedia.org Another route involves the microwave pyrolysis of solid Meldrum's acid, which dimerizes and rearranges to form the dianhydride. wikipedia.org

By analogy, it is plausible that this compound could undergo a double intramolecular dehydration to form a corresponding bis-anhydride, likely tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone. This reaction would likely require heating, possibly in the presence of a strong dehydrating agent such as acetic anhydride or under vacuum. google.comrsc.org

Creating substituted analogues of this compound involves introducing functional groups onto the ethane (B1197151) backbone. A logical synthetic approach would be to start with substituted malonic esters.

For example, a substituted diethyl malonate could be halogenated at the α-position. The subsequent coupling of two molecules of this halogenated, substituted malonate could potentially yield a tetraester of a substituted this compound. This approach is conceptually similar to the synthesis of ethylenetetracarboxylic acid, which can be prepared from diethyl dibromomalonate and sodium iodide. wikipedia.org By starting with an alkyl- or aryl-substituted malonate, one could introduce substituents at the 1- and 2-positions of the ethane core.

Another strategy could involve the modification of a pre-formed tetracarboxylic acid derivative, although the steric hindrance and the presence of four electron-withdrawing carboxyl groups would make substitution on the ethane backbone challenging. Multicomponent reactions, such as the Petasis reaction, followed by cyclization steps, have been used to create complex, substituted polycyclic carboxylic acids and could potentially be adapted for synthesizing novel substituted acid derivatives. beilstein-journals.org

Decarboxylation Reactions

Decarboxylation involves the removal of a carboxyl group (-COOH) with the release of carbon dioxide. doubtnut.com This reaction is particularly relevant for carboxylic acids with specific structural features, such as the presence of electron-withdrawing groups on the α-carbon, which can facilitate the process at elevated temperatures. youtube.comlibretexts.org

Studies on Thermal Decarboxylation

The thermal decarboxylation of this compound is a significant reaction, primarily yielding succinic acid (butanedioic acid). When heated, this compound undergoes decomposition, losing two of its four carboxyl groups as carbon dioxide to form succinic acid. prepchem.com This process typically occurs at temperatures above the melting point of the acid. For instance, at 235°C, succinic acid itself decomposes to form its anhydride. prepchem.com

The mechanism for the thermal decarboxylation of acids with a double-bonded functional group on the α-carbon, which is analogous to the structure of this compound, is thought to proceed through a cyclic elimination process. youtube.comlibretexts.org For malonic acid, a related dicarboxylic acid, thermal decarboxylation is believed to occur via a cyclic intermediate. A similar pathway can be postulated for this compound, where the presence of multiple carboxyl groups influences the reaction energetics.

Catalytic Decarboxylation Mechanisms

Catalytic methods can enhance the efficiency and selectivity of decarboxylation reactions. While specific catalytic systems for this compound are not extensively detailed in the provided results, general principles of catalytic decarboxylation can be applied. For instance, silver carbonate (Ag₂CO₃) in the presence of acetic acid has been shown to effectively catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org

In a broader context, the catalytic conversion of ethane to carboxylic acids has been achieved using single rhodium atom catalysts. researchgate.net This suggests that metal catalysts could play a role in the decarboxylation of polycarboxylic acids like this compound, potentially lowering the required reaction temperatures and improving yields.

Decarboxylative Halogenation Processes

Decarboxylative halogenation, also known as halodecarboxylation, is a synthetic method for converting carboxylic acids into organic halides. acs.orgnih.gov This process involves the cleavage of a carbon-carbon bond and the introduction of a halogen atom. acs.orgnih.gov A well-known example is the Hunsdiecker reaction, which uses the silver salt of a carboxylic acid with bromine or chlorine. youtube.comlibretexts.org

While the direct application of the Hunsdiecker reaction to this compound is not specified, studies on dicarboxylic acids indicate that the reaction outcome is dependent on the relative positions of the carboxyl groups. acs.orgnih.gov For example, the bromodecarboxylation of succinic acid yields 37% of the corresponding dibromide. acs.org It is conceivable that a quadruple decarboxylative halogenation of this compound could potentially yield a tetrahaloethane, such as 1,1,2,2-tetrabromoethane. acs.orgdoubtnut.com

Ester Hydrolysis and Transesterification Kinetics

Esters of this compound, such as tetraethyl ethane-1,1,2,2-tetracarboxylate and tetramethyl ethane-1,1,2,2-tetracarboxylate, can undergo hydrolysis and transesterification. biosynth.comcymitquimica.comsielc.com

Ester hydrolysis is the cleavage of an ester bond by water to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base. chemguide.co.uk The kinetics of ester hydrolysis are influenced by the structure of the ester and the reaction conditions. ias.ac.inias.ac.in For example, the rate of hydrolysis can be affected by the electronic and steric properties of the substituents. ias.ac.in The hydrolysis of tetraethyl ethylenetetracarboxylate is a known method to produce ethylenetetracarboxylic acid. wikipedia.org

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In the presence of an excess of another alcohol and a catalyst, the ester can be converted to a new ester. For example, under acidic conditions with methanol, an ethyl ester can be transformed into a methyl ester, with the equilibrium favoring the methyl ester due to the large excess of methanol. pressbooks.pub

The following table summarizes data for the hydrolysis of ethyl acetate (B1210297) under different conditions, which provides a general illustration of the factors affecting ester hydrolysis kinetics.

Solvent SystemTemperature (°C)Rate Constant (k x 10⁵)
Dioxane-Water (0% Dioxane)3528.06
Dioxane-Water (10% Dioxane)3526.25
Dioxane-Water (20% Dioxane)3525.82
Acetone-Water (0% Acetone)3528.06
Acetone-Water (10% Acetone)3525.87
Acetone-Water (20% Acetone)3523.31

Data adapted from a study on ethyl acetate hydrolysis, illustrating the effect of solvent composition on reaction rates. ias.ac.in

Reactions with Functional Group Reagents

The carboxyl groups of this compound are reactive sites for various transformations.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, where a nucleophile replaces the leaving group on an acyl compound. fiveable.memasterorganicchemistry.com This reaction proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate. fiveable.memasterorganicchemistry.comkhanacademy.org

For this compound, the hydroxyl groups of the four carboxylic acid functions can be substituted by various nucleophiles. For example, reaction with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would lead to the formation of amides. pressbooks.pub Similarly, conversion to the corresponding acid chlorides could be achieved using reagents like thionyl chloride, which then can react with a wide range of nucleophiles. youtube.com

The reactivity of the carboxylic acid derivative is a key factor in these reactions. Acid chlorides are highly reactive, while amides are less so. fiveable.me The equilibrium of the reaction is favored when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

The following table provides a general overview of the reactivity of different carboxylic acid derivatives in nucleophilic acyl substitution.

Carboxylic Acid DerivativeLeaving GroupReactivity
Acid ChlorideCl⁻Very High
Acid AnhydrideRCOO⁻High
EsterRO⁻Moderate
AmideNH₂⁻Low

Electrophilic Aromatic Substitution on Aromatic Derivatives (if applicable)

As of the current available scientific literature, there is no specific information regarding the electrophilic aromatic substitution on aromatic derivatives of this compound. The synthesis of a phenyl- or other aryl-substituted derivative of this compound would be the prerequisite for studying its electrophilic aromatic substitution reactions. The search for such derivatives and their subsequent reactivity has not yielded any specific research findings.

In a hypothetical scenario where an aromatic derivative such as 1-phenyl-ethane-1,2,2,2-tetracarboxylic acid were available, one could predict its reactivity based on the principles of electrophilic aromatic substitution. The phenyl group would be susceptible to attack by electrophiles, and the substitution pattern (ortho, meta, or para) would be directed by the activating or deactivating nature of the substituted ethane-tetracarboxylic acid moiety. However, without experimental data, any discussion remains purely speculative.

Investigating Intramolecular Rearrangements

Investigations into the intramolecular rearrangements of this compound and its simple alkyl esters are not well-documented. However, the structure of its derivatives, particularly the tetraesters, suggests the theoretical possibility of intramolecular cyclization reactions, which are a form of intramolecular rearrangement.

One such possibility is the Dieckmann condensation, an intramolecular reaction of diesters with a base to yield β-keto esters. For tetraethyl ethane-1,1,2,2-tetracarboxylate, a Dieckmann-type condensation could potentially occur if two of the ester groups were to react with each other. This would require the formation of a carbanion at a carbon atom α to one carbonyl group, which would then attack the carbonyl carbon of another ester group within the same molecule. The feasibility of such a reaction would depend on the stereochemistry of the molecule and the ability to form a stable cyclic product, typically a five- or six-membered ring.

Another related reaction is the Thorpe-Ziegler reaction, which is the intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. While this reaction applies to nitriles and not carboxylic esters directly, it illustrates a pathway for intramolecular carbon-carbon bond formation that is conceptually similar to what might be envisaged for derivatives of this compound.

The thermal decomposition of related compounds can also involve rearrangements. For instance, the pyrolysis of some polycarboxylic acids or their esters can lead to the formation of cyclic anhydrides or other rearranged products. However, specific studies on the thermal decomposition of tetraethyl ethane-1,1,2,2-tetracarboxylate detailing such rearrangements are not available.

Without dedicated research on the intramolecular rearrangements of this compound and its derivatives, any detailed discussion of reaction mechanisms, catalysts, and product characterization remains in the realm of theoretical possibility rather than established scientific findings.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of ethane-1,1,2,2-tetracarboxylic acid, particularly in complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often with modifications to suit the compound's physical properties.

High-performance liquid chromatography is a powerful tool for the analysis of non-volatile compounds like this compound and its esters. Reverse-phase (RP) HPLC is a common method for separating such polar compounds. sielc.com Method development involves optimizing the mobile phase composition, column type, and detection parameters to achieve efficient separation and sensitive detection.

For instance, the analysis of tetramethyl ethane-1,1,2,2-tetracarboxylate can be performed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The choice of a C18 or a specialized reverse-phase column, such as Newcrom R1, can provide good peak shape and resolution. sielc.com UV detection is typically suitable for these compounds, often performed at around 200 nm to detect the carboxyl or ester functional groups. sielc.com

Validation of an HPLC method ensures its reliability for quantitative analysis. Key validation parameters include linearity, accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantification).

Table 1: Illustrative HPLC Conditions for Analysis of Carboxylic Acid Esters

Parameter Condition
Column Newcrom R1, reverse-phase sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com
Detection UV at 200 nm sielc.com
Flow Rate 1.0 mL/min sielc.com
Temperature Ambient or controlled (e.g., 55 °C) psu.edu

Note: This table presents a generalized set of conditions based on methods for related compounds.

Due to its low volatility, the direct analysis of this compound by gas chromatography is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile derivative, such as an ester (e.g., methyl or ethyl esters). This process involves reacting the carboxylic acid groups with a suitable derivatizing agent.

Once derivatized, the resulting volatile compounds can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The GC method would involve optimizing the temperature program of the oven, the type of capillary column (typically a polar column for separating esters), and the carrier gas flow rate. academicjournals.org The mass spectrometer then provides fragmentation patterns that serve as a chemical fingerprint for the derivative, confirming the structure of the original acid. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound, providing information about its functional groups and the connectivity of its atoms.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group. pressbooks.pub

Key expected vibrational modes include:

A very broad O–H stretching absorption, typically found in the range of 2500–3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. pressbooks.publibretexts.org

A strong C=O (carbonyl) stretching absorption between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid is in a dimeric (hydrogen-bonded) or monomeric state, with dimers absorbing at lower wavenumbers (around 1710 cm⁻¹). pressbooks.pub

C–O stretching and O–H bending vibrations also appear in the fingerprint region (below 1500 cm⁻¹).

For ester derivatives, such as tetraethyl ethane-1,1,2,2-tetracarboxylate, the broad O-H stretch is absent, and the C=O stretch appears at a slightly different frequency, typically around 1740 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Absorption Range (cm⁻¹) Appearance
Carboxylic Acid O–H stretch 2500–3300 Very Broad pressbooks.publibretexts.org
Carbonyl C=O stretch 1710–1760 Strong pressbooks.publibretexts.org
Carbon-Oxygen C–O stretch 1210–1320 Medium
Alkane C-H C-H stretch 2850-3000 Medium to Weak coppjournal.org

Note: These are typical ranges for carboxylic acids and may vary slightly for the specific compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the most distinct signal is that of the acidic protons of the four carboxyl groups. This signal is expected to appear as a broad singlet at a downfield chemical shift, typically around 10–13 ppm. princeton.edu The two protons on the ethane (B1197151) backbone (–CH–CH–) would likely appear as a singlet further upfield. The exact chemical shift would be influenced by the strong electron-withdrawing effect of the four adjacent carboxyl groups.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include:

A resonance for the four equivalent carboxyl carbons (–COOH) in the range of 165–185 ppm. pressbooks.pub

A signal for the two equivalent methine carbons (–CH–) of the ethane backbone, shifted downfield due to the attachment of the electronegative carboxyl groups.

For ester derivatives, additional signals corresponding to the alkyl groups of the ester would be observed in both the ¹H and ¹³C NMR spectra. For example, in tetraethyl ethane-1,1,2,2-tetracarboxylate, one would expect to see signals for the ethyl group protons (a quartet and a triplet) and carbons. nist.govsigmaaldrich.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm)
¹H -COOH 10–13 princeton.edu
-CH- 2-3 (approx.) libretexts.org
¹³C -COOH 165–185 pressbooks.publibretexts.org
-CH- 40-60 (approx.)

Note: These are estimated values based on general principles and data for similar structures.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, obtaining a clear molecular ion (M⁺) peak can sometimes be challenging due to the lability of the carboxylic acid groups. libretexts.org

Electron ionization (EI) would likely lead to significant fragmentation. A common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (–COOH, 45 Da) or a water molecule (H₂O, 18 Da). Successive losses of these groups from the parent molecule would be expected.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often preferred for observing the molecular ion or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻). For its ester derivatives, such as tetraethyl ethane-1,1,2,2-tetracarboxylate with a molecular weight of 318.32 g/mol , the molecular ion peak is more readily observed. nist.govsigmaaldrich.com The fragmentation patterns of the esters would involve the loss of alkoxy groups (e.g., –OCH₂CH₃) and other characteristic fragments.

X-ray Diffraction Analysis for Solid-State Structures

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. While a crystal structure for the free this compound is not widely reported, significant structural insights can be derived from its coordination complexes. A key example is the analysis of (µ-Ethane-1,1,2,2-tetracarboxylato)bis[tetraaquamanganese(II)] .

Interactive Table: Crystallographic Data for (µ-Ethane-1,1,2,2-tetracarboxylato)bis[tetraaquamanganese(II)]

Below are the crystallographic parameters for the manganese(II) complex. This data pertains to the metal complex and not the free acid.

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.857(3)
b (Å)7.279(3)
c (Å)8.892(4)
α (°)100.389(5)
β (°)108.384(5)
γ (°)94.088(5)
Volume (ų)405.3(3)
Z (formula units)1

Elemental Composition Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a chemical compound. The theoretical elemental composition of this compound, which has the molecular formula C₆H₆O₈ , is calculated from the atomic masses of its constituent elements.

With a molecular weight of approximately 206.11 g/mol , the expected mass percentages of carbon, hydrogen, and oxygen can be precisely determined. These theoretical values serve as a benchmark for experimental results obtained from techniques like combustion analysis, thereby confirming the purity and identity of a synthesized sample.

Interactive Table: Theoretical Elemental Composition of this compound

The table below outlines the theoretical elemental percentages for the compound.

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass Contribution (amu) Percentage by Mass (%)
CarbonC12.011672.06634.96
HydrogenH1.00866.0482.93
OxygenO15.9998127.99262.11
Total 206.106 100.00

Applications in Materials Science and Synthetic Organic Chemistry

Ethane-1,1,2,2-tetracarboxylic Acid Derivatives as Building Blocks in Polymer Chemistry

The structure of this compound, featuring four carboxylic acid groups, makes it a polyfunctional monomer. In polymerization reactions, its tetrafunctionality allows for the formation of highly cross-linked or branched polymer networks, departing from the linear chains typically formed from difunctional monomers.

Polyesters are a class of polymers formed through the reaction of a dicarboxylic acid with a diol, creating ester linkages. bris.ac.ukscienceinfo.com A well-known example is the synthesis of Polyethylene terephthalate (B1205515) (PET), where benzene-1,4-dicarboxylic acid reacts with ethane-1,2-diol. bris.ac.ukessentialchemicalindustry.org

When a tetrafunctional acid like this compound is used in place of a dicarboxylic acid, it can react with diols at its four functional sites. This leads to the formation of a three-dimensional polyester (B1180765) network rather than a simple linear chain. scienceinfo.com Such polymers are typically thermosets, characterized by a rigid, cross-linked structure that imparts thermal stability. scienceinfo.com The esterification reaction proceeds via condensation, where a molecule of water is eliminated for each ester bond formed. The use of derivatives like tetramethyl ethane-1,1,2,2-tetracarboxylate is also noted in polymer chemistry. cymitquimica.com

Table 1: Functional Groups in Polyester Synthesis

Reactant Type Functional Group Role in Polymerization
Polycarboxylic Acid Carboxyl (-COOH) Provides the electrophilic carbon for ester linkage.
Diol Hydroxyl (-OH) Acts as the nucleophile, attacking the carboxyl carbon.

Polyamide formation typically involves the condensation reaction between a dicarboxylic acid and a diamine, which forms an amide linkage and eliminates a water molecule. savemyexams.comstudymind.co.uk A classic example is the production of Nylon 6,6 from the reaction of hexanedioic acid with 1,6-diaminohexane. pressbooks.pub

By introducing this compound into a reaction with a diamine, its four carboxylic acid groups can each react to form an amide bond. This tetrafunctionality facilitates the creation of highly branched or cross-linked polyamide structures. These materials exhibit distinct properties compared to their linear counterparts like Nylon, including increased rigidity and thermal resistance, due to the extensive network of intermolecular forces, including hydrogen bonds between polymer chains. studymind.co.uk

Table 2: Functional Groups in Polyamide Synthesis

Reactant Type Functional Group Role in Polymerization
Polycarboxylic Acid Carboxyl (-COOH) Provides the carbonyl group for the amide bond.
Diamine Amine (-NH₂) Acts as the nucleophile in the condensation reaction.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The four carboxylate groups of this compound can be deprotonated to act as potent coordinating sites for metal ions. This makes the molecule an excellent building block, or "linker," for constructing coordination polymers and metal-organic frameworks (MOFs). The flexibility of the central ethane (B1197151) C-C bond allows the coordinating groups to adapt to the geometric preferences of various metal centers.

Coordination polymers are inorganic-organic hybrid materials consisting of metal ions or clusters linked together by organic ligands. Flexible tetracarboxylic acids are particularly valued as linkers in this context. rsc.org Research has demonstrated the synthesis of coordination polymers using various flexible tetracarboxylic acid ligands, such as 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid with lanthanoid and d-transition metals, to create complex polymeric architectures. dntb.gov.uatau.ac.il

This compound fits this role as a flexible tetracarboxylate building block. When reacted with metal salts, its deprotonated carboxylate groups can bind to metal centers, propagating a polymeric network in one, two, or three dimensions. rsc.orgbg.ac.rs The ester derivative, tetramethyl ethane-1,1,2,2-tetracarboxylate, is also recognized as a potential ligand for coordination chemistry applications. cymitquimica.com

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous, crystalline structures. The choice of the organic linker is crucial in determining the topology and properties of the resulting MOF. Tetracarboxylic acids, such as 1,2,4,5-benzenetetracarboxylic acid (H₄BTEC), are commonly used to construct MOFs with diverse functionalities. rsc.org

The use of a flexible linker like this compound can lead to the formation of dynamic or "soft" MOFs. These materials can exhibit adaptive sorption behaviors, where the framework adjusts its pore structure in response to guest molecules. acs.org This flexibility, stemming from the rotational freedom of the ethane backbone, allows for the creation of MOFs with tunable properties for applications in gas separation and storage. acs.org

The four carboxylate groups of the ethane-1,1,2,2-tetracarboxylate ligand can coordinate to metal ions in a variety of modes, including monodentate, bidentate chelating, and bridging fashions. This versatility, combined with the ligand's conformational flexibility, enables the formation of a wide array of supramolecular architectures. rsc.org The final structure is dictated by the coordination number and geometry of the metal ion, the ligand-to-metal ratio, and reaction conditions.

These interactions can produce 1D chains, 2D layered sheets, or complex 3D frameworks. tau.ac.ilbg.ac.rs Furthermore, non-covalent interactions, particularly O-H···O and N-H···O hydrogen bonds, play a critical role in assembling these coordination networks into more complex supramolecular structures, often linking adjacent chains or layers. nih.govresearchgate.net The study of these coordination modes is essential for the rational design of functional materials with specific network topologies.

Table 3: Potential Coordination Modes of Ethane-1,1,2,2-tetracarboxylate

Coordination Mode Description Potential Structural Outcome
Monodentate One oxygen atom from a carboxylate group binds to a single metal center. Can lead to simple chain or low-dimensional structures.
Bidentate Chelating Both oxygen atoms of a single carboxylate group bind to the same metal center. Forms a stable ring, often limiting network extension from that group.
Bidentate Bridging Each oxygen of a carboxylate group binds to a different metal center. Promotes the formation of extended 1D, 2D, or 3D networks.

Catalytic and Ancillary Agent Roles

The tetramethyl ester of this compound, in particular, has demonstrated utility as a stabilizing agent and in enhancing reaction yields.

Use of this compound Tetramethylester as a Stabilizing Agent in Organic Reactions

This compound tetramethylester (ETM) functions as a stabilizing agent in various organic reactions. biosynth.com Its stabilizing effect is thought to arise from its ability to coordinate with the reaction substrate. biosynth.com This interaction is particularly noted in reactions involving molecules with electron-deficient carbonyl groups. biosynth.com The mechanism of stabilization is believed to involve the ETM molecule acting as an isomerizer. biosynth.com

Applications as Precursors in Complex Organic Synthesis

The structural characteristics of this compound and its derivatives make them valuable building blocks in the synthesis of more complex organic molecules. cymitquimica.com The presence of four carboxylic acid groups, which can be esterified, provides multiple reaction sites for further chemical transformations. cymitquimica.com This versatility allows for its use as a starting material in the creation of a diverse range of compounds. cymitquimica.com

For instance, the derivatives of this compound can be employed in the production of polyimide materials, which are known for their thermal stability and resistance to acids and hydrocarbons. mdpi.org These properties make them suitable for applications in photosensitive materials, biomedical materials, and functional polymeric membranes. mdpi.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on density functional theory (DFT) and ab initio methods, are employed to investigate the electronic structure and energetics of ethane-1,1,2,2-tetracarboxylic acid. These calculations can determine key properties like molecular orbital energies (HOMO and LUMO), bond orders, and electrostatic potential surfaces. mdpi.com For instance, the analysis of bond lengths and Mayer bond orders can reveal the relative strengths of covalent bonds within the molecule. mdpi.com

The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Furthermore, these computational methods can be used to study the energetics of different molecular conformations and the transition states of chemical reactions involving this compound.

Prediction and Analysis of Acid Dissociation Constants (pKa)

The prediction of acid dissociation constants (pKa) is a significant area of computational chemistry with direct relevance to understanding the behavior of this compound in solution. mrupp.info As a tetraprotic acid, it possesses four ionizable protons, leading to a series of pKa values corresponding to the stepwise deprotonation of the carboxylic acid groups. mrupp.info

Various computational methods are utilized for pKa prediction, including quantitative structure-property relationship (QSPR) models and methods based on quantum chemical calculations. researchgate.net QSPR models often employ statistical techniques like multiple linear regression (MLR) and support vector machines (SVM) to correlate molecular descriptors with experimental pKa values. researchgate.net Group contribution methods can also be applied, where the pKa is estimated based on the contributions of different functional groups within the molecule. dtu.dk

For polyprotic acids like this compound, the computational analysis becomes more complex due to the presence of multiple ionization states. mrupp.info The accurate prediction of these pKa values is essential for understanding the molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, and biological activity. nih.gov

Conformational Analysis and Molecular Mechanics Simulations

The conformational landscape of this compound is determined by the rotation around the central carbon-carbon single bond. Conformational analysis aims to identify the stable conformations (rotamers) and the energy barriers between them. Due to steric hindrance between the four carboxylic acid groups, the rotational barrier is expected to be significant.

Molecular mechanics simulations, using force fields, are a common computational tool for exploring the conformational space of molecules. researchgate.net These simulations can provide insights into the relative energies of different conformers, such as the anti and gauche forms, and the influence of substituents on the conformational preferences. researchgate.net For 1,1,2,2-tetrasubstituted ethanes, steric crowding can lead to the opening up of bond angles, which can differentially affect the stability of the anti and gauche conformations. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For example, the decarboxylation of this acid upon heating is a reaction of interest. Computational methods can be used to map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies. This information provides a detailed understanding of the reaction pathway at the molecular level.

Similarly, the synthesis of this compound and its derivatives can be studied computationally. For instance, the hydrolysis of its tetraethyl ester, tetraethyl ethane-1,1,2,2-tetracarboxylate, to yield the acid can be modeled to understand the reaction mechanism and kinetics. wikipedia.orgnist.gov

In Silico Design of Novel this compound Derivatives

The principles of computational chemistry are also applied to the in silico design of novel derivatives of this compound with desired properties. nih.govnih.govresearchgate.net By systematically modifying the parent structure and computationally evaluating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis and further experimental investigation. biorxiv.orgresearchgate.net

This rational design approach can be used to optimize various properties, such as binding affinity to a biological target, solubility, or reactivity. For instance, derivatives could be designed to act as specific enzyme inhibitors or as building blocks for new materials. The use of computational screening can significantly reduce the time and cost associated with the discovery of new functional molecules. nih.gov

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on Ethane-1,1,2,2-tetracarboxylic Acid is expected to focus on developing sustainable and efficient synthesis methods.

Current Landscape and Future Potential:

Traditional synthetic routes to polycarboxylic acids often involve harsh reagents and generate significant waste. tandfonline.comrsc.org The principles of green chemistry encourage the use of renewable feedstocks, less hazardous chemical syntheses, and energy efficiency. acs.org Research into the synthesis of other polycarboxylic acids has highlighted the potential of biocatalysis, the use of renewable resources like lignocellulosic biomass, and electrochemical methods. tandfonline.comrsc.orgacs.org

Future investigations could adapt these green approaches for the synthesis of this compound. For instance, biocatalytic routes using engineered enzymes could offer a highly selective and environmentally friendly alternative to conventional chemical synthesis. tandfonline.com Additionally, the electrochemical carboxylation of appropriate precursors using captured CO2 presents an intriguing possibility for a sustainable production pathway. researchgate.net

Key Research Objectives:

Development of biocatalytic systems for the synthesis of this compound.

Exploration of renewable feedstocks and their conversion to precursors for the target molecule.

Investigation of electrochemical synthesis routes utilizing carbon dioxide as a C1 source. researchgate.net

Investigation of this compound in Supramolecular Chemistry beyond MOFs

The ability of carboxylic acids to form robust hydrogen bonds makes them excellent building blocks for supramolecular assemblies. nih.gov While polycarboxylic acids are well-known for their use in creating Metal-Organic Frameworks (MOFs), the potential of this compound in non-MOF supramolecular chemistry remains largely unexplored.

The high density of hydrogen bond donors and acceptors on the flexible ethane (B1197151) scaffold of this molecule could be leveraged to create a variety of novel supramolecular structures. These could include:

Supramolecular Gels: The formation of extensive hydrogen-bonded networks could lead to the gelation of solvents, creating soft materials with potential applications in drug delivery and tissue engineering.

Liquid Crystals: The directional nature of the hydrogen bonds, combined with the molecular shape, could favor the formation of ordered liquid crystalline phases.

Host-Guest Systems: The molecule could potentially self-assemble into larger, cage-like structures capable of encapsulating other molecules, with applications in sensing and separation.

Future research in this area would involve studying the self-assembly behavior of this compound in different solvents and in the presence of various guest molecules. researchgate.netacs.org

Exploration of this compound as a Platform for Novel Functional Materials

The high functionality of this compound makes it an ideal monomer or cross-linking agent for the synthesis of novel polymers and functional materials.

Potential Applications:

High-Performance Polymers: As a tetra-functional monomer, it can be used to create highly cross-linked polyesters and polyamides with enhanced thermal and mechanical properties. Long-chain aliphatic dicarboxylic acids are already used to create materials with superior performance. magtech.com.cn

Water Treatment: Polycarboxylic acid-based polymers are utilized as dispersants and scale inhibitors in water treatment applications. lucintel.com The specific structure of this compound could lead to polymers with improved efficiency in these roles. A highly expanded polycarboxylate gel has shown exceptional performance in adsorbing and recovering heavy metal ions from water. nih.gov

Biomaterials: Its potential for creating biodegradable polyesters makes it a candidate for developing scaffolds for tissue engineering and drug delivery systems. researchgate.net

Future work will involve the synthesis and characterization of polymers derived from this compound, and the evaluation of their properties for specific applications.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and polymerization of this compound is crucial for optimizing these processes. Advanced in situ spectroscopic techniques can provide real-time information about the formation and transformation of reaction intermediates.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, when applied under reaction conditions, can help to:

Identify transient species and reaction intermediates.

Elucidate reaction pathways and kinetics.

Optimize reaction parameters for improved yield and selectivity.

Future research could employ these in situ methods to study the green synthesis routes proposed for this compound or to monitor its polymerization into functional materials. nih.gov

Synergy between Experimental and Computational Methodologies in Compound Design

The combination of experimental research and computational modeling offers a powerful approach to accelerate the discovery and development of new materials based on this compound. tandfonline.comwikipedia.orgresearchgate.net

Computational approaches can be used to:

Predict the properties of polymers derived from this compound.

Simulate the self-assembly of the molecule into supramolecular structures.

Design novel functional materials with desired characteristics.

Experimental validation of these computational predictions is then essential to refine the models and guide further design efforts. This synergistic approach can significantly reduce the time and resources required for the development of new applications for this versatile molecule. Future research will likely see an increased integration of computational chemistry and experimental work to explore the full potential of this compound. acs.org

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for Ethane-1,1,2,2-tetracarboxylic Acid, and how does its structure differ from aromatic tetracarboxylic acids?

  • Methodological Answer : The IUPAC name follows substitutive nomenclature rules, where all four carboxy groups are attached to the ethane backbone at positions 1,1,2,2. This differs from aromatic analogs like benzene-1,2,4,5-tetracarboxylic acid, where carboxyl groups are bonded to a cyclic parent hydride. The ethane derivative’s flexibility and non-aromatic nature influence its reactivity and applications in supramolecular chemistry .

Q. What established synthetic routes yield this compound, and how are critical purification steps optimized?

  • Methodological Answer : Two primary methods are documented:

  • Stobbe Condensation : Reacting tetraethyl ethane-1,1,2,2-tetracarboxylate with bischloromethyl sulfide in the presence of sodium ethoxide, followed by hydrolysis to the tetracarboxylic acid. Key steps include controlled alkaline hydrolysis to avoid ester byproducts .
  • Photochemical Irradiation : Irradiating diethyl maleate in oxygen-free formamide yields an intermediate ester, which is hydrolyzed under alkaline conditions. Yields (~25%) require purification via recrystallization or chromatography .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carboxyl group positions.
  • X-ray Crystallography : Resolves spatial arrangement in crystalline derivatives (e.g., coordination polymers) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity by separating residual esters or side products.

Advanced Research Questions

Q. How can this compound be integrated into coordination polymers, and what factors dictate their structural diversity?

  • Methodological Answer : The acid acts as a polydentate ligand, forming coordination polymers with dipyridyl ligands (e.g., 4,4′-bipyridine). Structural diversity arises from:

  • Ancillary Ligand Choice : Rigid vs. flexible ligands influence porosity and topology.
  • Reaction Conditions : Hydrothermal synthesis at varying pH and temperatures modulates framework dimensionality .
  • Example: Combining with 1,2-bis(4-pyridyl)ethane yields 2D networks, while 1,10-phenanthroline favors helical chains .

Q. What strategies resolve discrepancies between theoretical and observed crystallographic data in supramolecular assemblies?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate X-ray diffraction data with IR spectroscopy and elemental analysis.
  • Disorder Modeling : For disordered water molecules in crystal lattices (common in hydrated complexes), use restraints and occupancy refinement .
  • Computational Chemistry : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to identify anomalies.

Q. How does incorporating this compound derivatives into hybrid membranes affect thermal stability and gas separation performance?

  • Methodological Answer :

  • Crosslinking Mechanism : The acid’s four carboxyl groups enable covalent bonding with polymer matrices (e.g., polyimide-silsesquioxane), enhancing rigidity.
  • Performance Metrics :
  • Thermal Stability : Assess via thermogravimetric analysis (TGA); derivatives degrade above 300°C .
  • Gas Permeability : Measure using time-lag methods; increased crosslinking reduces CO2_2/CH4_4 selectivity due to restricted chain mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.